3-(3-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)propanamide
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Overview
Description
3-(3-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)propanamide is an organic compound that features a chlorophenyl group, a hydroxyethyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde, thiophene-2-carboxylic acid, and 2-aminoethanol.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with thiophene-2-carboxylic acid in the presence of a suitable catalyst to form an intermediate compound.
Amidation Reaction: The intermediate compound is then reacted with 2-aminoethanol under controlled conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the alcohol.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
3-(3-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(3-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)propanamide can be compared with other similar compounds, such as:
3-(3-chlorophenyl)-N-(2-hydroxyethyl)propanamide: Lacks the thiophene ring, which may result in different chemical and biological properties.
3-(3-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)propanamide: The bromine atom may alter the compound’s reactivity and biological activity.
3-(3-chlorophenyl)-N-(2-hydroxy-2-(furan-2-yl)ethyl)propanamide: The furan ring may impart different electronic and steric effects compared to the thiophene ring.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-(2-hydroxy-2-thiophen-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c16-12-4-1-3-11(9-12)6-7-15(19)17-10-13(18)14-5-2-8-20-14/h1-5,8-9,13,18H,6-7,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVORYWHMUAVJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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